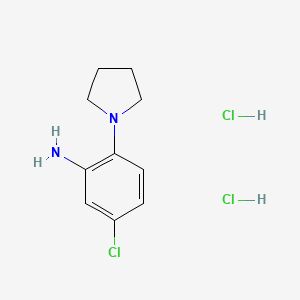
5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride
Overview
Description
5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride, also known as CPYACl, is a chemical compound. It has a molecular weight of 269.6 . The IUPAC name for this compound is 5-chloro-2-(1-pyrrolidinyl)aniline dihydrochloride .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride is1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride is a powder . It should be stored at room temperature .Scientific Research Applications
Asymmetric Organocatalysis
5-Pyrrolidin-2-yltetrazole, a related compound, is used as a versatile organocatalyst for asymmetric conjugate additions of nitroalkanes to enones. This catalysis process, which likely involves the generation of an iminium species, is efficient and accommodates a wide range of substrates (Mitchell et al., 2006).
Synthesis of Novel Compounds
In the field of synthetic chemistry, compounds structurally related to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride are used in the synthesis of new chemicals. For example, palladium-catalyzed reactions involving similar pyrrolopyrimidines lead to the creation of novel heterocyclic systems like 4H-Pyrrolo[2,3,4-de]Pyrimido[5',4':5,6][1,3]diazepino[1,7-a]indole (Tumkevičius & Masevičius, 2004).
Application in Photochemistry
A green chromophore similar to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride, with strong absorption in the near-infrared spectral region, has been used in photochemical studies. This chromophore has been part of biomimetic electron donor−acceptor systems, mimicking the properties of chlorophyll (Lukas et al., 2002).
Anticancer Research
Compounds structurally related to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride have shown potential in anticancer research. For instance, a pyridone-annelated isoindigo compound induced apoptosis and dysregulation of mitochondrial functions in leukemia cells, demonstrating the promise of these compounds in cancer treatment (Saleh et al., 2015).
Development of Organocatalytic Processes
The development of green chemistry processes utilizes compounds similar to 5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been used for environmentally benign continuous-flow aldol reactions, highlighting the role of these compounds in sustainable chemistry (Bortolini et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMVAWWROZONCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-pyrrolidin-1-ylaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate](/img/structure/B1518529.png)
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
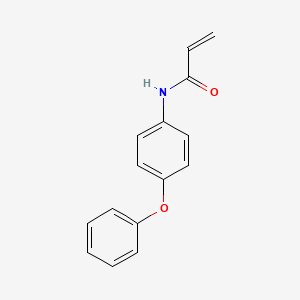
![3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1518537.png)
methyl})amine](/img/structure/B1518538.png)
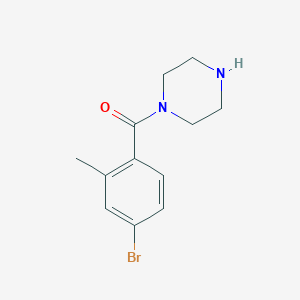
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
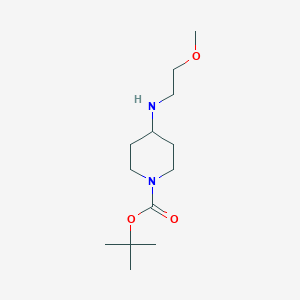
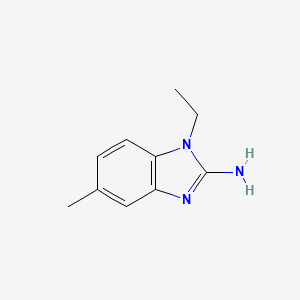
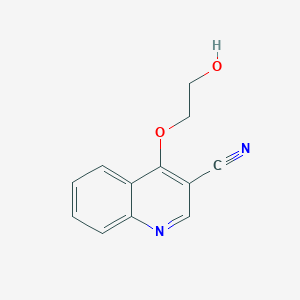
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)